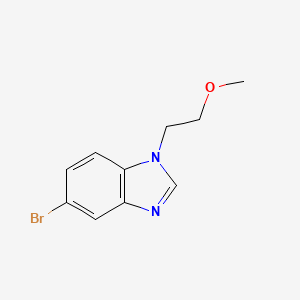

5-bromo-1-(2-methoxyethyl)-1H-benzimidazole

説明

特性

IUPAC Name |

5-bromo-1-(2-methoxyethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-14-5-4-13-7-12-9-6-8(11)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUYWVOODFMGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and 2-bromoethyl methyl ether.

Cyclization: The o-phenylenediamine undergoes cyclization with 2-bromoethyl methyl ether in the presence of a suitable base, such as potassium carbonate, to form the benzimidazole ring.

Bromination: The resulting benzimidazole is then brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1-(2-methoxyethyl)-1H-benzimidazole, while coupling reactions can produce more complex biaryl or heteroaryl derivatives.

科学的研究の応用

Synthesis of 5-Bromo-1-(2-Methoxyethyl)-1H-Benzimidazole

The synthesis of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole typically involves the bromination of 1-(2-methoxyethyl)-1H-benzimidazole. The general reaction pathway can be outlined as follows:

- Starting Materials : 1H-benzimidazole and 2-methoxyethyl bromide.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium carbonate to facilitate the bromination process.

Antimicrobial Properties

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole exhibits notable antimicrobial activities. Recent studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant potency, often outperforming standard antibiotics like amikacin .

Antiproliferative Effects

Research indicates that this compound has antiproliferative effects on cancer cell lines, particularly breast cancer (MDA-MB-231). In vitro studies have shown that it can inhibit cell growth with IC50 values comparable to established anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In various assays, it demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions. For example, certain derivatives showed IC50 values in the nanomolar range for COX-2 inhibition .

Drug Development

The benzimidazole scaffold is crucial in drug design due to its ability to interact with biological targets effectively. 5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole is being explored as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer .

Antiviral Applications

There is emerging evidence that benzimidazole derivatives possess antiviral properties. Compounds similar to 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole have been studied for their activity against viral pathogens, indicating potential applications in antiviral drug development .

Data Tables and Case Studies

作用機序

The mechanism of action of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 5-Bromo-Substituted Benzimidazoles

Key Observations :

- Solubility: The 2-methoxyethyl group in the target compound enhances polarity compared to alkyl (isopropyl) or aryl (phenyl) substituents, improving solubility in polar solvents like DMSO or methanol .

- Biological Activity :

生物活性

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole is a substituted benzimidazole compound notable for its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 284.14 g/mol, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a methoxyethyl group at the 1-position of the benzimidazole ring. This unique substitution pattern may enhance its solubility and bioavailability, contributing to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives, including 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole, are known for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 8 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 8 µg/mL |

| Streptococcus faecalis | < 4 µg/mL |

| Escherichia coli | Moderate activity (MIC ~125 µg/mL) |

| Candida albicans | Moderate activity (MIC ~64 µg/mL) |

Research indicates that the compound's structure contributes to its effectiveness against both Gram-positive and Gram-negative bacteria, although it shows relatively lower activity against Gram-negative strains compared to Gram-positive ones .

Anticancer Activity

The antiproliferative effects of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole have been investigated in various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value indicating significant cytotoxicity:

- IC50 against MDA-MB-231 : 16.38 µM

This compound may also inhibit key enzymes involved in cell proliferation, contributing to its anticancer properties .

The mechanism of action for 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole involves several pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to increased apoptosis.

- Enzyme Inhibition : It may inhibit enzymes crucial for cellular proliferation.

- Antioxidant Activity : Some studies suggest it possesses antioxidant properties that protect against oxidative stress in cells.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

-

Study on Anticancer Efficacy :

- A study assessed the effects of various benzimidazole derivatives on human breast cancer cell lines. The results indicated that treatment with 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole resulted in a dose-dependent decrease in cell viability and induction of apoptosis markers such as caspase activation.

- Study on Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For N-alkylation, substituted halides (e.g., 2-methoxyethyl chloride) are reacted with the benzimidazole precursor in the presence of a base (e.g., NaH or K₂CO₃) . Optimization involves solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux conditions), and catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation). Evidence from analogous syntheses shows that microwave-assisted methods can improve yield and reduce reaction time .

Q. What analytical techniques are essential for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolve the crystal structure using SHELX programs for refinement . For example, monoclinic systems (space group P21/n) with lattice parameters a = 12.7 Å, b = 10.5 Å, c = 23.6 Å, and β = 100.9° have been reported for similar brominated benzimidazoles .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5 vs. C6). For example, distinct CH₂ resonances in ¹H NMR distinguish between isomers .

- FT-IR : Identify functional groups like C-Br (~560 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected isomer ratios or disorder in crystal structures?

- Methodology :

- Isomer separation : Column chromatography (silica gel, ethyl acetate/hexanes) isolates isomers. For example, 5-bromo and 6-bromo isomers were separated in a 3:2 ratio .

- Packing analysis : Use Mercury software to visualize intermolecular interactions (e.g., C–H⋯N or π-stacking) that stabilize specific isomers. Void analysis in Mercury can identify solvent-accessible regions contributing to disorder .

- DFT calculations : Compare experimental and theoretical bond lengths/angles to validate structural assignments .

Q. What experimental designs are recommended for evaluating the compound’s antimicrobial or anticancer activity?

- Methodology :

- In vitro assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like DNA topoisomerase II or β-tubulin .

Q. How can structure-activity relationships (SARs) guide the design of analogs with improved pharmacological properties?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂ at C5) to enhance electrophilic interactions. Replace the methoxyethyl group with bulkier substituents (e.g., thiophenemethyl) to improve lipophilicity .

- Privileged scaffold integration : Fuse benzimidazole with triazole or thiadiazole rings to mimic protein-binding motifs (e.g., β-turns) .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。